5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride
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Overview
Description
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
The synthesis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-3-fluoropyridine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride can be compared with other similar compounds such as:
- 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
- 5-Chloro-2-methyl-4-isothiazolin-3-one
These compounds share some structural similarities but differ in their chemical properties and applications.
Properties
Molecular Formula |
C6H5Cl3FN |
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Molecular Weight |
216.5 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |
InChI Key |
FOAALZSGUFZVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Cl.Cl |
Origin of Product |
United States |
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